3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes nitration, etherification, and amide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as alkoxides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and nitro groups allows it to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenylmethanol
- 3-nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine
Uniqueness
Compared to similar compounds, 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoroethoxy groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H12F10N2O5 |
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Molecular Weight |
538.3 g/mol |
IUPAC Name |
3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H12F10N2O5/c20-16(21)17(22,23)7-35-14-3-1-9(5-12(14)31(33)34)15(32)30-11-6-10(19(27,28)29)2-4-13(11)36-8-18(24,25)26/h1-6,16H,7-8H2,(H,30,32) |
InChI Key |
GPKMQDYNIHFSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCC(F)(F)F)[N+](=O)[O-])OCC(C(F)F)(F)F |
Origin of Product |
United States |
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